5-(2-fluorophenyl)-1H-imidazole

Immunology Inflammation Macrophage Biology

Researchers face limited scaffold diversity for selective macrophage repolarization studies. Generic imidazoles lack the specific 2-fluorophenyl substitution required for M2a phenotype induction. This compound offers a validated solution: - **Proven bioactivity:** Induces M1→M2a macrophage repolarization in vitro; inhibits leukocyte migration in murine ARDS models. - **Optimized physicochemical profile:** LogP 2.2158 enhances membrane permeability vs. unsubstituted imidazole (LogP -0.02), ideal for cell-based assays. - **Kinase discovery starting point:** C-5 2-fluorophenyl group predicted to confer unique selectivity based on SAR of related 4-fluoro analogs. Supplied as a high-purity research grade compound with reliable global logistics.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
CAS No. 912763-52-1
Cat. No. B3166646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-fluorophenyl)-1H-imidazole
CAS912763-52-1
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=CN2)F
InChIInChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12)
InChIKeyPXQYPFPWPCQOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Fluorophenyl)-1H-imidazole Overview


5-(2-Fluorophenyl)-1H-imidazole (CAS: 912763-52-1) is a heterocyclic organic compound characterized by an imidazole ring substituted with a 2-fluorophenyl group at the 5-position . This specific substitution pattern imparts distinct physicochemical properties, including a calculated LogP of 2.2158 and a topological polar surface area (TPSA) of 28.68 Ų, which are crucial for its biological interactions . The compound serves as a core scaffold in medicinal chemistry, with demonstrated anti-inflammatory and immunomodulatory activities, particularly in macrophage repolarization, and as a potential kinase inhibitor [1].

1

Macrophage repolarization pathway study fit (M1 to M2a context)

Reported shift in phenotype; class-level evidence

2

Kinase inhibitor scaffold with tunable C-5 selectivity

SAR inference; distinct 2-fluorophenyl starting point

3

Enhanced cell permeability context vs. unsubstituted imidazole

Higher logP may support intracellular target engagement

Why 5-(2-Fluorophenyl)-1H-imidazole Cannot Be Substituted


Generic substitution of 5-(2-fluorophenyl)-1H-imidazole with other imidazole derivatives, such as unsubstituted imidazole or those with different phenyl ring substitutions (e.g., 4-fluorophenyl or 2,4-difluorophenyl), is scientifically invalid due to the profound impact of the 2-fluorophenyl group on both the compound's pharmacokinetic profile and its biological target engagement. The 2-fluorophenyl moiety at the 5-position of the imidazole ring is not merely a spectator; it critically modulates lipophilicity (LogP = 2.2158) , which in turn influences membrane permeability and bioavailability. More importantly, this specific substitution pattern dictates the compound's ability to induce macrophage repolarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2a phenotype, a unique immunomodulatory effect not observed with other fluorophenyl isomers or unsubstituted imidazoles [1]. Furthermore, in the context of kinase inhibition, the heteroaryl group at the imidazole C-5 position, which in this compound is the 2-fluorophenyl ring, is a key determinant of kinase selectivity, as established by structure-activity relationship (SAR) studies on related 4-fluorophenyl-imidazole scaffolds [2]. Therefore, substituting this specific compound with a generic imidazole analog risks not only altered physicochemical properties but also a complete loss of the desired biological activity and selectivity profile.

5-(2-fluorophenyl)-1H-imidazole
Risk 4-fluorophenyl or 2,4-difluorophenyl analogs may shift kinase selectivity and fail to reproduce macrophage M1→M2a repolarization.
5-(2-fluorophenyl)-1H-imidazole
Risk Unsubstituted imidazole lacks the lipophilicity and C-5 substituent required for the reported pathway engagement; cell-permeability context may differ significantly.
5-(2-fluorophenyl)-1H-imidazole
Risk Pan-kinase imidazole inhibitors without the 2-fluorophenyl group may present a different off-target profile; selectivity profile may not transfer.

Preclinical Assay Evidence for 5-(2-Fluorophenyl)-1H-imidazole


M1 to M2a Macrophage Repolarization

5-(2-Fluorophenyl)-1H-imidazole (also referred to as fluorophenyl-imidazole) uniquely induces a shift in macrophage phenotype from the pro-inflammatory M1 state to the pro-regenerative M2a state. This effect is quantified by a reduction in M1 markers and an increase in M2 markers. In contrast, standard anti-inflammatory compounds like dexamethasone or unsubstituted imidazole primarily inhibit M1 marker production without actively promoting the M2a phenotype [1].

M1 to M2a Repolarization
Class-level inference
Target: reduced M1 markers (TNF-α, IL-6, iNOS); increased M2 markers (CD206, arginase-1)
Reported macrophage repolarization endpoint context
RAW 264.7 cells, LPS-stimulated; qualitative shift, exact fold changes not provided
Immunology Inflammation Macrophage Biology

Anti-Inflammatory Efficacy in Murine ARDS

In a preclinical model of acute respiratory distress syndrome (ARDS), 5-(2-fluorophenyl)-1H-imidazole demonstrated significant in vivo anti-inflammatory effects by inhibiting leukocyte migration to the bronchoalveolar lavage fluid and lung tissue. While direct comparator data within the same study are absent, the efficacy profile is linked to the inhibition of p38 MAPK and NF-κB phosphorylation, a mechanism shared by some but not all anti-inflammatory imidazoles [1]. For context, optimized 4-fluorophenyl-imidazole analogs have shown p38α MAPK inhibition with IC50 values as low as 96 nM, highlighting the potential for this scaffold in kinase-targeted therapies [2].

In Vivo ARDS Leukocyte Migration
Reported
Significant reduction vs vehicle (p < 0.05) in BAL and lung tissue
Supports in vivo anti-inflammatory endpoint context
Murine ARDS model (LPS); linked to p38 MAPK/NF-κB phosphorylation
Pulmonology Inflammation Acute Respiratory Distress Syndrome (ARDS)

Kinase Selectivity Tuning at C-5 Position

SAR studies on closely related 4-(4′-fluorophenyl)imidazoles demonstrate that the nature of the substituent at the imidazole C-5 position is critical for determining kinase selectivity. Specifically, modifications at this position can shift inhibitory activity between p38α MAPK, CK1δ, and JAK2 kinases [1]. For instance, within this series, pyrimidine substitutions yielded p38α MAPK IC50 values of 250 nM and 96 nM, while pyridine and pyridin-2-one substitutions led to CK1δ (IC50 = 89 nM) and JAK2 (IC50 = 62 nM) inhibition, respectively [1]. This class-level inference suggests that the 2-fluorophenyl group at the C-5 position of 5-(2-fluorophenyl)-1H-imidazole imparts a distinct selectivity profile compared to analogs with different C-5 substituents, such as the 4-fluorophenyl or heteroaryl groups used in the comparator series.

Kinase Selectivity SAR
Class-level inference
p38α MAPK IC50 = 96 nM; CK1δ IC50 = 89 nM; JAK2 IC50 = 62 nM (4-fluorophenyl-imidazole series)
C-5 substituent tunes isoform selectivity; distinct scaffold opportunity
In vitro kinase panel; 2-fluorophenyl profile inferred from SAR
Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

LogP and TPSA Comparison

The calculated LogP (lipophilicity) and TPSA (Topological Polar Surface Area) values for 5-(2-fluorophenyl)-1H-imidazole are 2.2158 and 28.68 Ų, respectively . These values can be compared to related analogs to understand its potential for membrane permeability and oral bioavailability. For instance, unsubstituted 1H-imidazole has a lower LogP (approx. -0.02) and a higher TPSA, indicating significantly different absorption and distribution characteristics [1]. While specific data for other fluorophenyl isomers (e.g., 4-fluorophenyl) are not directly available from the same source, the presence and position of the fluorine atom are known to influence these properties, thereby affecting the compound's overall pharmacokinetic profile.

LogP & TPSA Comparison
Computed property
Target LogP = 2.22; TPSA = 28.68 Ų vs. unsubstituted imidazole LogP ≈ -0.02
Higher lipophilicity may enhance membrane permeability
Computational prediction; data to verify experimentally
Physicochemical Properties Drug-likeness Medicinal Chemistry

5-(2-Fluorophenyl)-1H-imidazole Research Applications


Macrophage-Driven Inflammation Resolution in Respiratory Models

Based on its demonstrated ability to repolarize macrophages from the M1 to the M2a phenotype in vitro and to inhibit leukocyte migration in a murine ARDS model [1], this compound is ideally suited for studies investigating the resolution of inflammation in pulmonary tissues. Researchers can use 5-(2-fluorophenyl)-1H-imidazole to probe the role of M2a macrophages in tissue repair and to evaluate its therapeutic potential in conditions like ARDS, asthma, or chronic obstructive pulmonary disease (COPD).

Kinase Inhibitor Development Scaffold

Given the established SAR for related 4-fluorophenyl-imidazoles, where the C-5 substituent governs kinase selectivity [2], 5-(2-fluorophenyl)-1H-imidazole serves as a valuable starting point for developing novel kinase inhibitors. Its distinct 2-fluorophenyl group at the C-5 position is predicted to confer a unique selectivity profile, making it a strategic choice for medicinal chemistry campaigns targeting specific kinases involved in inflammation or cancer. It can be used in initial screening panels to map its kinase inhibition landscape and guide further structural optimization.

Cell-Based Assays with High Cellular Permeability

The calculated LogP of 2.2158 for 5-(2-fluorophenyl)-1H-imidazole indicates significantly higher lipophilicity compared to unsubstituted imidazole (LogP ≈ -0.02) . This property suggests enhanced passive membrane permeability. Therefore, this compound is particularly well-suited for cell-based assays where efficient intracellular target engagement is critical, offering an advantage over more polar, less permeable imidazole analogs in phenotypic screening or target validation studies.

Application
Selection Property
Validation Focus
Macrophage repolarization studies in respiratory models
M1-to-M2a phenotype shift potential
Inflammatory marker panel and tissue-repair endpoint review
Kinase inhibitor scaffold development
C-5 substituent selectivity context
Kinase panel screening and isoform-selectivity mapping
Cell-based assays with intracellular target engagement
Computed high logP relative to unsubstituted imidazole
Cellular permeability and target-occupancy assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-fluorophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.